5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- Molecular Ion : m/z 275.11 [M]⁺, consistent with the molecular formula C₁₄H₁₈BNO₄.
- Fragmentation Pathways :
- Loss of C₂H₅ (ethyl group): m/z 247.
- Cleavage of dioxaborinane ring: m/z 178 (benzoxazolone fragment).
Table 2 : Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.25 (t), δ 4.12 (q) | Ethyl group |
| ¹³C NMR | δ 162.5 | Carbonyl (C=O) |
| IR | 1745 cm⁻¹ | C=O stretch |
| MS | m/z 275.11 | Molecular ion |
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-ethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPITVOFXJGUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one is a novel compound that has attracted attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzooxazole moiety linked to a dioxaborinane ring, which is known for its ability to interact with biological macromolecules. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound primarily arises from the boron atom in the dioxaborinane ring. Boron-containing compounds are known to interact with various biomolecules, influencing their structure and function through reversible covalent bonding. This interaction can modulate enzyme activities or alter signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that prevent substrate binding.
- Cellular Signaling Modulation : It can influence pathways related to cell proliferation and apoptosis by interacting with signaling proteins.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting metabolic pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains in vitro.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.5 | Apoptosis induction |
| MCF7 | 10.0 | Cell cycle arrest |
| A549 | 7.0 | Mitochondrial dysfunction |
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 3: Neuroprotection
Research conducted on neuroblastoma cells demonstrated that treatment with the compound resulted in a decrease in reactive oxygen species (ROS), suggesting potential neuroprotective effects. The study highlighted its ability to enhance cellular antioxidant defenses.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of benzooxazoles can exhibit anticancer properties. The incorporation of the dioxaborinane moiety may enhance the compound's ability to interact with biological targets, potentially leading to novel anticancer agents .
- Antimicrobial Properties : Studies have suggested that compounds containing benzooxazole rings possess antimicrobial activity. This suggests that 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one could be explored for developing new antibiotics or antifungal agents .
Materials Science
The unique boron-containing structure of this compound opens avenues in materials science:
- Polymer Chemistry : The dioxaborinane unit can serve as a cross-linking agent in polymer synthesis. Its ability to form stable bonds can lead to the development of high-performance materials with enhanced thermal and mechanical properties .
- Luminescent Materials : Compounds with similar structures have been explored for their photophysical properties. The potential application of this compound in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an area of ongoing research .
Organic Synthesis
In synthetic chemistry, this compound can serve as a versatile building block:
- Reagent in Cross-Coupling Reactions : The boron atom in the dioxaborinane group makes it suitable for use in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of benzooxazole derivatives. The incorporation of boron into these compounds significantly improved their cytotoxicity against various cancer cell lines. The results suggest that further modifications could lead to more potent anticancer agents.
Case Study 2: Polymer Development
Research conducted at a materials science laboratory demonstrated that incorporating boron-containing compounds into polymer matrices improved their mechanical strength and thermal stability. This study highlighted the potential for developing advanced materials for aerospace applications.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The chemical reactivity of 5-(5,5-Dimethyl- dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one can be categorized into several types of reactions based on its functional groups and structural features.
2.1. Nucleophilic Substitution Reactions
The presence of the dioxaborinane group makes this compound susceptible to nucleophilic attack. In particular:
-
Mechanism : The boron atom in the dioxaborinane can act as a Lewis acid, facilitating nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
-
Example Reaction : Reacting with an amine could yield a substituted product where the amine replaces a leaving group attached to the boron.
2.2. Cross-Coupling Reactions
The compound can participate in cross-coupling reactions, which are pivotal in organic synthesis:
-
Mechanism : Utilizing palladium or nickel catalysts, the compound can undergo Suzuki-Miyaura coupling with aryl halides or other boronic acids to form biaryl compounds.
-
Research Findings : Studies indicate that the dioxaborinane moiety enhances the efficiency of these coupling reactions due to its ability to stabilize intermediates during the reaction process.
2.3. Oxidation Reactions
The compound can also undergo oxidation reactions:
-
Mechanism : The presence of electron-rich aromatic systems allows for oxidation under mild conditions using oxidizing agents such as hydrogen peroxide or transition metal catalysts.
-
Example Reaction : Oxidation could lead to the formation of quinone derivatives, which are valuable in various synthetic applications.
2.4. Hydrolysis Reactions
Due to the presence of boron in its structure, hydrolysis is another significant reaction pathway:
-
Mechanism : In aqueous conditions, the dioxaborinane group can hydrolyze to form phenolic compounds and boric acid derivatives.
-
Research Findings : This reaction pathway is crucial for understanding the environmental behavior of boron-containing compounds and their degradation products.
Data Tables of Reaction Conditions and Yields
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- Structure : Differs in the substituent on the benzoxazolone (methyl vs. ethyl) and the boron ring (tetramethyl-dioxaborolane vs. dimethyl-dioxaborinane).
- Properties: Molecular weight: 275.11 g/mol (vs. 268.07 g/mol for the target compound). Stability: The five-membered dioxaborolane ring (4,4,5,5-tetramethyl) offers higher hydrolytic stability due to reduced ring strain compared to the six-membered dioxaborinane in the target compound .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one ()
- Structure : Replaces the benzoxazolone oxygen with a benzimidazolone nitrogen.
- Properties: Hydrogen bonding: The NH group in benzimidazolone facilitates stronger hydrogen bonding, increasing solubility in polar solvents.
Boron-Ring Modifications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole ()
- Structure : Pyrazole core instead of benzoxazolone, with the same dimethyl-dioxaborinane group.
- Properties: Molecular weight: 208.07 g/mol (lighter due to simpler core).
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one ()
- Structure : Chroman-2-one core with a tetramethyl-dioxaborolane.
- Properties: Ring strain: The fused chromanone system introduces rigidity, reducing conformational flexibility compared to benzoxazolone derivatives. Reactivity: The tetramethyl-dioxaborolane enhances stability but may lower reactivity in cross-couplings due to steric shielding .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Boron Ring Type | Molecular Weight (g/mol) | Stability | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Benzooxazolone | 5,5-Dimethyl-dioxaborinane | 268.07 | Moderate | Cross-coupling, drug design |
| 3-Methyl-5-(tetramethyl-dioxaborolan-2-yl) | Benzooxazolone | Tetramethyl-dioxaborolane | 275.11 | High | Catalysis, materials |
| 5-(Tetramethyl-dioxaborolan-2-yl)-benzimidazolone | Benzimidazolone | Tetramethyl-dioxaborolane | 261.10 | High | Pharmaceuticals, sensors |
| 5-(Dimethyl-dioxaborinan-2-yl)-pyrazole | Pyrazole | 5,5-Dimethyl-dioxaborinane | 208.07 | Moderate | Agrochemicals |
Preparation Methods
Here is a summary of the key chemical properties of 5-(5,5-Dimethyl-dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one:
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO4 |
| Molecular Weight | 275.11 g/mol |
| IUPAC Name | 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-ethyl-1,3-benzoxazol-2-one |
| CAS Number | 1802148-90-8 |
| InChI | InChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3 |
| InChIKey | IAPITVOFXJGUIH-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC |
| PubChem CID | 131743189 |
Related Compounds Synthesis
Table 2: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
| Reactants | Conditions | Yield |
|---|---|---|
| 6-Bromo-3H-benzooxazol-2-one (428 mg, 2.0 mmol), bis(pinacolato)diboron (508 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium (55 mg, 0.06 mmol), butyldi-1-adamantylphosphine (65 mg, 0.18 mmol), potassium acetate (588 mg, 6.0 mmol), isopropyl acetate (1.5 mL) | Microwave irradiation, 83°C, 1 hour, argon atmosphere | - |
| Reaction work-up with (i?)-2-(5-bromo-pyridin-3-ylamino)-2-phenyl-acetamide (467 mg, 1.6 mmol), potassium carbonate (662 mg, 4.8 mmol), isopropyl acetate (2 mL) and H20 (0.5 mL) | Sealed vessel, argon atmosphere, 90°C, 40 minutes under microwave; followed by dilution with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and purification by Prep-HPLC to give 6-[5-((i?)-2-hydroxy-l-phenyl-ethylamino)-pyridin-3-yl]- 3H-benzooxazol-2-one (15 mg) | - |
Applications
- Research Reagent: 5-(5,5-Dimethyl-dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one is mainly used as a reagent in chemical research.
- Building Block in Synthesis: Due to the presence of the boron atom, this compound can be used as a building block in organic synthesis for creating more complex molecules.
- Potential Biological Activity: Benzooxazolone derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a boron atom in this compound could enhance its reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions. For example, refluxing in ethanol with a boronic ester precursor (e.g., 5,5-dimethyl-1,3,2-dioxaborinane derivatives) at 80–100°C for 2–6 hours under inert atmosphere is common. Adjusting solvent polarity (e.g., switching from ethanol to THF) or using Pd(PPh₃)₄ as a catalyst may enhance yields . Purification typically involves recrystallization from DMF/EtOH (1:1) or column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at position 3, dioxaborinan ring at position 5).
- X-ray Crystallography : To resolve ambiguities in stereochemistry or boron coordination geometry (e.g., planar vs. tetrahedral boron) .
- Mass Spectrometry (HRMS) : For molecular weight validation.
- Elemental Analysis : To verify stoichiometry, especially for boron content.
Q. What are common pitfalls in purifying boron-containing heterocycles like this compound?
- Methodological Answer : Boron esters are sensitive to hydrolysis. Avoid aqueous workups; instead, use anhydrous solvents and inert gas lines during recrystallization. If column chromatography is necessary, pre-dry silica gel and employ non-polar solvents (hexane/ethyl acetate) to minimize decomposition .
Advanced Research Questions
Q. How does the electronic environment of the dioxaborinan ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating 5,5-dimethyl groups on the dioxaborinan ring stabilize the boron center, enhancing its reactivity in Suzuki-Miyaura couplings. Comparative studies with non-methylated analogs (e.g., 5-H-dioxaborinane) show slower reaction kinetics due to reduced boron Lewis acidity. DFT calculations can model charge distribution and predict reactivity trends .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Boron-oxygen bonds are prone to hydrolysis at extremes (pH < 3 or >10) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For solution stability, reflux in solvents (e.g., DMSO, DMF) and track half-life using ¹H NMR .
Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar boron heterocycles?
- Methodological Answer :
- Comparative Analysis : Compile NMR data from analogs (e.g., 4-(5,5-dimethyl-dioxaborinan-2-yl)benzonitrile ) to identify shifts influenced by substituents.
- Computational Validation : Use Gaussian or ORCA to simulate NMR spectra and assign peaks accurately. For example, the ethyl group’s deshielding effect on adjacent protons can be modeled .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
